molecular formula C15H15NO2S B5678542 4-[(5-phenyl-2-furyl)carbonothioyl]morpholine

4-[(5-phenyl-2-furyl)carbonothioyl]morpholine

Cat. No. B5678542
M. Wt: 273.4 g/mol
InChI Key: YEWGHIDTMIXCDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(5-phenyl-2-furyl)carbonothioyl]morpholine involves the reaction of furan-2-carboxylic acids and furfural with diazonium salts, leading to the formation of arylfuran-2-carboxylic acids and 5-arylfuran-2-carbaldehydes. These intermediates are further processed to obtain the desired morpholine derivatives. Specifically, the acylchlorides derived from the acids are used to prepare 4-(5-aryl-2-furoyl)morpholines, and the aldehydes are utilized in the Willgerodt-Kindler reaction to produce 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines. The structures of these compounds are confirmed through 1H NMR spectroscopy and elemental analysis, providing evidence for the successful synthesis of these chemically significant compounds (Matiichuk et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by X-ray crystallography, which provides detailed insights into their geometry and conformation. For instance, the crystal structure analysis of a related compound, 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, reveals that the morpholine ring adopts a chair conformation, indicating a similar structural feature might be present in this compound derivatives. The dihedral angles formed between the rings in the molecule help in understanding the spatial arrangement and potential reactivity of these compounds (Ambekar et al., 2014).

properties

IUPAC Name

morpholin-4-yl-(5-phenylfuran-2-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c19-15(16-8-10-17-11-9-16)14-7-6-13(18-14)12-4-2-1-3-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWGHIDTMIXCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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